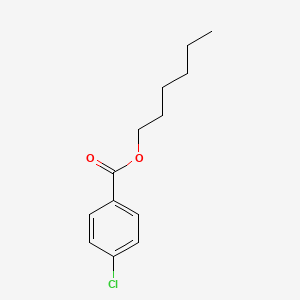
Hexyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 4-chlorobenzoate, also known as 4-chlorobenzoic acid hexyl ester, is an organic compound with the molecular formula C₁₃H₁₇ClO₂ and a molecular weight of 240.726 g/mol . This compound is an ester formed from 4-chlorobenzoic acid and hexanol. It is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl 4-chlorobenzoate can be synthesized through the esterification reaction between 4-chlorobenzoic acid and hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 4-chlorobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-chlorobenzoic acid and hexanol.
Reduction: The compound can be reduced to form the corresponding alcohol and chloride.
Substitution: The chlorine atom in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Hydrolysis: 4-chlorobenzoic acid and hexanol.
Reduction: Hexyl alcohol and 4-chlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of hexyl 4-chlorobenzoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and hexanol. The 4-chlorobenzoic acid can further interact with cellular components, potentially affecting various biochemical pathways .
Comparación Con Compuestos Similares
Hexyl 4-chlorobenzoate can be compared with other similar compounds such as:
Methyl 4-chlorobenzoate: An ester formed from 4-chlorobenzoic acid and methanol.
Ethyl 4-chlorobenzoate: An ester formed from 4-chlorobenzoic acid and ethanol.
Butyl 4-chlorobenzoate: An ester formed from 4-chlorobenzoic acid and butanol.
Uniqueness
This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules compared to its shorter-chain analogs .
Propiedades
Número CAS |
58435-21-5 |
|---|---|
Fórmula molecular |
C13H17ClO2 |
Peso molecular |
240.72 g/mol |
Nombre IUPAC |
hexyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H17ClO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
Clave InChI |
WNIDDGDBCDWAIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















